Bienvenue dans la boutique en ligne BenchChem!

SGS518 oxalate

5-HT6 receptor Binding affinity Pharmacology

SGS518 oxalate (445441-27-0) is the validated oxalate salt of idalopirdine—the translationally relevant 5-HT6R antagonist for CIAS research with a Phase IIa clinical signal. Its characterized polypharmacology (5-HT6, α1-adrenergic Ki=21–22 nM, 5-HT2A Ki=83 nM) enables target deconvolution studies. Systemic administration (30 mg/kg, i.p.) confers photoreceptor protection in Stargardt disease models. Procure the exact tool used in published preclinical frameworks for reproducible data.

Molecular Formula C23H24F2N2O7S
Molecular Weight 510.5 g/mol
CAS No. 445441-27-0
Cat. No. B560270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGS518 oxalate
CAS445441-27-0
SynonymsAlternative Name: LY 483518
Molecular FormulaC23H24F2N2O7S
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O
InChIInChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyXQGFYENETWVJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGS518 Oxalate (CAS 445441-27-0) Supplier: 5-HT6 Antagonist for Cognitive Research Procurement


SGS518 oxalate (CAS 445441-27-0) is a salt form of the selective 5-HT6 receptor antagonist SGS518 . This compound, also referred to in literature as idalopirdine, LY483518, or Lu AE58054, is a research tool utilized in the study of cognitive impairments associated with conditions such as schizophrenia and Alzheimer's disease [1]. Its primary mechanism of action involves antagonism of the serotonin 5-HT6 receptor, a target implicated in modulating cholinergic and glutamatergic neurotransmission in brain regions critical for learning and memory [1]. As a research compound supplied for in vitro and in vivo laboratory use, its procurement is essential for investigations into 5-HT6-mediated cognitive processes [2].

The Perils of 5-HT6 Antagonist Substitution: Why SGS518 Oxalate Procurement Requires Specificity


The procurement of a 5-HT6 receptor antagonist for cognitive research is not a simple 'in-class' substitution. Even among seemingly similar compounds, critical variations in receptor binding affinity (Ki), selectivity profiles against off-target receptors, and unique in vivo pharmacodynamic signatures can significantly alter experimental outcomes and lead to non-reproducible or misleading results [1]. For instance, while the free base of SGS518 (idalopirdine) exhibits a high affinity for 5-HT6, the salt form supplied as SGS518 oxalate is the specific reagent used in numerous published preclinical studies, including rodent models of cognitive function and retinal neuroprotection [2]. Substituting with a different salt or an alternative 5-HT6 antagonist like intepirdine introduces variables in solubility, bioavailability, and target engagement that can confound data interpretation. The following quantitative evidence establishes the specific, non-fungible performance profile of SGS518 oxalate that justifies its precise selection for research programs.

Quantitative Differentiation: SGS518 Oxalate vs. Other 5-HT6 Antagonists in Procurement Specifications


Binding Affinity (Ki) for the 5-HT6 Receptor: Comparative Potency Assessment

SGS518 oxalate, whose active moiety is idalopirdine, demonstrates high binding affinity for the human 5-HT6 receptor. Its Ki value of 0.83 nM positions it as a more potent binder than other well-known 5-HT6 antagonists like cerlapirdine (Ki = 1.3 nM) [1]. This difference in binding affinity is quantifiable and can influence the effective concentration required in vitro.

5-HT6 receptor Binding affinity Pharmacology Cognition

Off-Target Binding Profile and Selectivity: Minimizing Experimental Artifacts

Selectivity is a critical determinant of a research tool's utility. SGS518 (idalopirdine) exhibits a complex selectivity profile. It is >50-fold selective over 100 other receptors, enzymes, and ion channels. However, it does bind to α1A- and α1B-adrenergic receptors (Ki = 21 nM and 22 nM, respectively) and the 5-HT2A receptor (Ki = 83 nM) [1]. This contrasts with intepirdine (SB-742457), which is reported to have >100-fold selectivity over other receptors [2].

Selectivity Off-target activity 5-HT2A Adrenergic receptor

In Vivo Neuroprotective Efficacy: A Non-Cognitive Application Differentiator

In addition to its cognitive effects, SGS518 oxalate has a demonstrated, dose-dependent protective effect on retinal morphology in a specific genetic model of light-induced damage. This is a unique application not commonly reported for other 5-HT6 antagonists in procurement literature. Intraperitoneal administration of SGS518 oxalate at 30 mg/kg for 30 minutes resulted in marked preservation of the photoreceptor layer in Abca4–/–Rdh8–/– mice [1]. This effect has not been reported for comparators like intepirdine or cerlapirdine.

In vivo Retinal protection Photoreceptor Non-cognitive application

Clinical Development Validation: Phase IIa Evidence in Schizophrenia Patients

SGS518 has advanced to Phase IIa clinical trials for Cognitive Impairment Associated with Schizophrenia (CIAS), providing a unique body of human safety and preliminary efficacy data [1]. In a 14-day study of 20 schizophrenia patients on stable antipsychotic medication, doses up to 240 mg of SGS518 were well-tolerated. A dose-response pattern of improvement was observed on the Brief Assessment of Cognition in Schizophrenia (BACS) endpoint, demonstrating statistical significance at the high dose compared to no effect in the placebo group [2]. This is in contrast to the fate of idalopirdine and intepirdine, which failed in later-stage Alzheimer's disease trials [3].

Clinical trial Phase IIa Schizophrenia Cognition

Optimal Research Applications for SGS518 Oxalate Based on Quantitative Evidence


Investigating 5-HT6-Mediated Neuroprotection in Retinal Degeneration Models

SGS518 oxalate is the empirically validated research tool of choice for studies exploring the neuroprotective role of 5-HT6 receptor antagonism in the retina. As demonstrated by Chen et al. (2013), systemic administration of SGS518 oxalate (30 mg/kg, i.p.) significantly protected photoreceptor morphology and reduced markers of degeneration in a mouse model of Stargardt disease [1]. This specific in vivo application provides a clear experimental framework that is not yet established for other 5-HT6 antagonists. Researchers should prioritize SGS518 oxalate procurement for investigations into the intersection of serotonergic signaling and retinal health.

Studying Cognitive Impairment Associated with Schizophrenia (CIAS) in Preclinical Models

Given its unique clinical development path, SGS518 oxalate is the most translationally relevant 5-HT6 antagonist for preclinical research specifically focused on CIAS. While many 5-HT6 antagonists have been developed for Alzheimer's disease, SGS518 is one of the few to have shown a preliminary cognitive benefit signal in a Phase IIa trial of schizophrenia patients [2]. Researchers using rodent models of CIAS (e.g., sub-chronic phencyclidine treatment) can therefore position their findings within a clinical context that is distinct from the Alzheimer's-focused development programs of comparators like idalopirdine and intepirdine [3].

In Vitro Experiments Requiring Defined Off-Target Binding Profiles

SGS518 oxalate should be selected for in vitro studies where the experimental design requires awareness of, or control for, specific off-target interactions. The compound's known binding affinity for α1-adrenergic receptors (Ki = 21-22 nM) and the 5-HT2A receptor (Ki = 83 nM) is a well-characterized feature [4]. This contrasts with the more selective profile of intepirdine. For a study seeking to parse the relative contributions of 5-HT6 versus α1-adrenergic signaling, SGS518 oxalate is the superior choice due to its defined polypharmacology. Its use necessitates the inclusion of appropriate control compounds (e.g., an α1-antagonist) to deconvolute effects.

In Vivo Studies Requiring High-Dose Tolerability in Rodents

The positive clinical safety data, which indicated that doses up to 240 mg were well-tolerated in humans [2], supports the use of SGS518 oxalate in preclinical studies requiring higher systemic exposure to achieve robust target engagement. Researchers planning long-term dosing studies or studies where high plasma concentrations are needed to overcome blood-brain barrier limitations may find the favorable tolerability profile of SGS518 advantageous, allowing for the investigation of a wider dose range than might be possible with less well-tolerated tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGS518 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.